![molecular formula C7H6BrN3O B2579983 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1781902-24-6](/img/structure/B2579983.png)
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .Applications De Recherche Scientifique
Biomedical Applications
The 1H-Pyrazolo[3,4-b]pyridines, which include “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, have been extensively studied for their biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Analgesic Agent
In one study, a compound similar to “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” emerged as a potent analgesic agent . It was found to be equipotent when compared to the reference standard diclofenac sodium .
Synthesis Methods
The synthesis methods of 1H-Pyrazolo[3,4-b]pyridine derivatives, including “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, have been systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are also considered .
Substitution Patterns
The substitution patterns of 1H-Pyrazolo[3,4-b]pyridines, including “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, have been reviewed . The analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .
Structural Diversity
The structural diversity of 1H-Pyrazolo[3,4-b]pyridines, including “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, is vast . More than 300,000 structures of 1H-Pyrazolo[3,4-b]pyridines have been described .
Patent Applications
The 1H-Pyrazolo[3,4-b]pyridines, including “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, have been included in more than 5500 references (2400 patents) up to date . This indicates their significant potential in various applications.
Mécanisme D'action
Propriétés
IUPAC Name |
5-bromo-1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-6-5(7(12)10-11)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRMKMCTFFODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
CAS RN |
1781902-24-6 |
Source
|
Record name | 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.